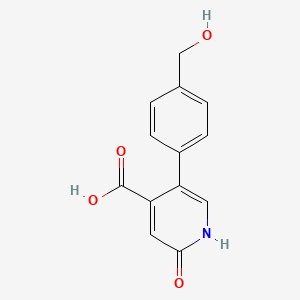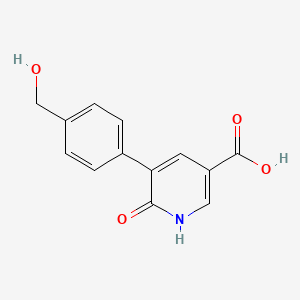![molecular formula C13H11NO3 B6387128 6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid CAS No. 928166-93-2](/img/structure/B6387128.png)
6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and a phenyl ring at the 6-position The phenyl ring is further substituted with a hydroxymethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions
Pyridine Ring Formation: The pyridine ring can be synthesized using various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Phenyl Ring Introduction: The phenyl ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Hydroxymethyl Group Functionalization: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a phenyl ring is treated with formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-[4-(Carboxy)phenyl]pyridine-3-carboxylic acid.
Reduction: 6-[4-(Hydroxymethyl)phenyl]pyridine-3-methanol.
Substitution: 6-[4-(Nitrophenyl)]pyridine-3-carboxylic acid.
Applications De Recherche Scientifique
6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of 6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[4-(Methoxy)phenyl]pyridine-3-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxymethyl group.
6-[4-(Aminomethyl)phenyl]pyridine-3-carboxylic acid: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
Uniqueness
6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid is unique due to the presence of the hydroxymethyl group, which can undergo further functionalization and participate in various chemical reactions. This makes it a versatile intermediate for the synthesis of more complex molecules.
Propriétés
IUPAC Name |
6-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-14-12)13(16)17/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNLEOIFSVTXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687115 |
Source


|
| Record name | 6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928166-93-2 |
Source


|
| Record name | 6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


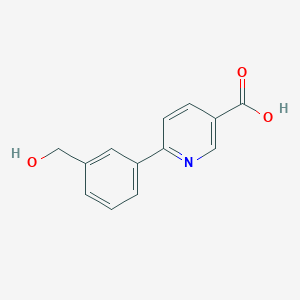

![2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387072.png)
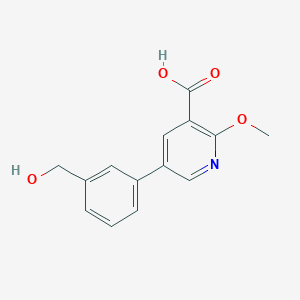
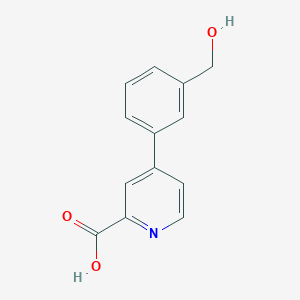
![2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6387100.png)
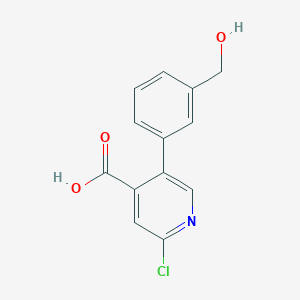
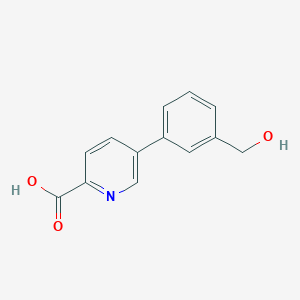
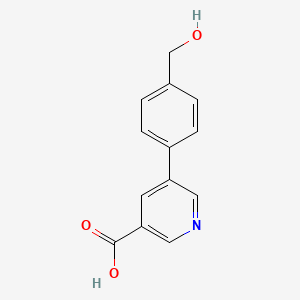
![2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387136.png)
